![molecular formula C20H16N4O2 B11309374 2-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11309374.png)

2-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

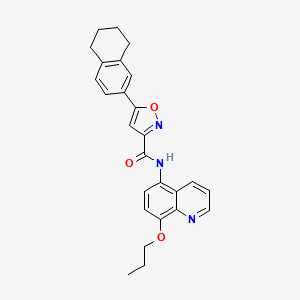

2-(1,3-Benzodioxol-5-yl)-N-(2-Methylphenyl)imidazo[1,2-a]pyrazin-3-amin ist eine komplexe organische Verbindung, die eine Benzodioxol-Einheit, einen Imidazo[1,2-a]pyrazin-Kern und eine substituierte Anilinsgruppe aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(1,3-Benzodioxol-5-yl)-N-(2-Methylphenyl)imidazo[1,2-a]pyrazin-3-amin beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg beginnt mit der Herstellung des Imidazo[1,2-a]pyrazin-Kerns, gefolgt von der Einführung der Benzodioxol- und Anilinsgruppen durch nucleophile Substitution und Kupplungsreaktionen. Die Reaktionsbedingungen erfordern oft den Einsatz von Katalysatoren wie Palladium oder Kupfer und Lösungsmitteln wie Dimethylformamid (DMF) oder Dichlormethan (DCM).

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation, Chromatographie und Destillation eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

2-(1,3-Benzodioxol-5-yl)-N-(2-Methylphenyl)imidazo[1,2-a]pyrazin-3-amin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind üblich, insbesondere an den Benzodioxol- und Anilinstellen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃)

Reduktion: Wasserstoffgas (H₂) mit Palladium auf Kohlenstoff (Pd/C)

Substitution: Halogenierungsmittel (z.B. N-Bromsuccinimid), Nucleophile (z.B. Amine, Thiole)

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Chinone ergeben, während die Reduktion Amine oder Alkohole produzieren kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer Vielzahl von Derivaten führt.

Wissenschaftliche Forschungsanwendungen

2-(1,3-Benzodioxol-5-yl)-N-(2-Methylphenyl)imidazo[1,2-a]pyrazin-3-amin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.

Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen, antiviralen oder krebshemmenden Eigenschaften.

Medizin: Als Leitstruktur in der Wirkstoffforschung zur Behandlung verschiedener Krankheiten untersucht.

Industrie: Bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(1,3-Benzodioxol-5-yl)-N-(2-Methylphenyl)imidazo[1,2-a]pyrazin-3-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu nachgeschalteten Effekten führt. So könnte sie beispielsweise die Aktivität eines Schlüsselenzyms in einem Stoffwechselweg hemmen, was zur Anhäufung oder zum Abbau bestimmter Metaboliten führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-METHYLPHENYL)IMIDAZO[1,2-A]PYRAZIN-3-AMINE undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated products .

Wissenschaftliche Forschungsanwendungen

2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-METHYLPHENYL)IMIDAZO[1,2-A]PYRAZIN-3-AMINE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-METHYLPHENYL)IMIDAZO[1,2-A]PYRAZIN-3-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrazin-3-amin Hydrochlorid

- 2-(1,3-Benzodioxol-5-yl)-1-(4-Chlorphenyl)-2-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium Bromid

- 2-(1,3-Benzodioxol-5-yl)ethanamin

Einzigartigkeit

2-(1,3-Benzodioxol-5-yl)-N-(2-Methylphenyl)imidazo[1,2-a]pyrazin-3-amin ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen einzigartig. Das Vorhandensein der Benzodioxol-Einheit verleiht ihr eindeutige elektronische Eigenschaften, während der Imidazo[1,2-a]pyrazin-Kern eine starre und planare Struktur bietet. Die substituierte Anilinsgruppe verstärkt ihre Reaktivität und ihr Potenzial für Derivatisierung und macht sie zu einer vielseitigen Verbindung für verschiedene Anwendungen.

Eigenschaften

Molekularformel |

C20H16N4O2 |

|---|---|

Molekulargewicht |

344.4 g/mol |

IUPAC-Name |

2-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine |

InChI |

InChI=1S/C20H16N4O2/c1-13-4-2-3-5-15(13)22-20-19(23-18-11-21-8-9-24(18)20)14-6-7-16-17(10-14)26-12-25-16/h2-11,22H,12H2,1H3 |

InChI-Schlüssel |

PWBFKJXHQMEFIK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CC5=C(C=C4)OCO5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11309300.png)

![5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11309307.png)

![N-[2-(diethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11309312.png)

![6-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11309327.png)

![2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11309342.png)

![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide](/img/structure/B11309349.png)

![6-ethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11309350.png)

![N-(2,3-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11309363.png)

![N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B11309367.png)

![3,5-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11309391.png)

![5-[(2,4-dichlorophenoxy)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B11309394.png)

![[4-(2-Chlorophenyl)piperazin-1-yl][1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]methanone](/img/structure/B11309399.png)